N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE: is a complex organic compound featuring a pyrazole and thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
Uniqueness
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its specific combination of pyrazole and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16N8O2S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[(3-methyl-4-nitropyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H16N8O2S/c1-12-14(25(26)27)10-24(21-12)11-16-19-20-17(28-16)18-15-7-8-23(22-15)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,18,20,22) |
InChI Key |
NDRVZOCCIGJOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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